N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

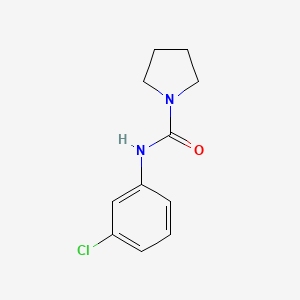

N’-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is a chemical compound with the linear formula C19H12BrN3O3S2 . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of N’-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide derivatives has been reported in the literature . The synthesis process involves the evaluation of their cytotoxic properties against various cell lines .Molecular Structure Analysis

The molecular structure of N’-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is represented by the linear formula C19H12BrN3O3S2 . The molecular weight of the compound is 474.358 .Physical And Chemical Properties Analysis

The physical and chemical properties of N’-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide include a molecular weight of 474.358 . The compound has a linear formula of C19H12BrN3O3S2 .科学的研究の応用

Anticancer Activity

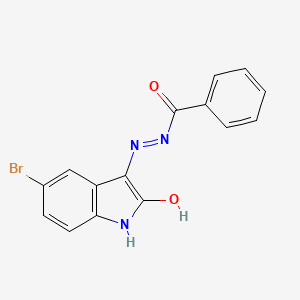

The compound’s anticancer potential has been investigated. Researchers have developed two small molecule series based on the 1-benzyl-5-bromoindolin-2-one scaffold, connected through a hydrazone linker to either a 4-arylthiazole or 4-methyl-5-(aryldiazenyl)thiazole moiety. Among these derivatives, 4-arylthiazole-bearing compounds demonstrated promising activity against breast (MCF-7) and lung (A-549) cancer cell lines. Specifically, derivatives 7c and 7d exhibited the best anticancer activity against MCF-7 cells, with IC50 values of 7.17 ± 0.94 and 2.93 ± 0.47, respectively. Additionally, these molecules showed inhibitory activity against VEGFR-2 .

VEGFR-2 Inhibition

Apart from its anticancer effects, the compound has been evaluated for its inhibitory activity against VEGFR-2 (vascular endothelial growth factor receptor 2). Both derivatives 7c and 7d demonstrated good inhibitory activity, with IC50 values of 0.728 µM and 0.503 µM, respectively .

Immunoblotting and Immunocytochemistry

The compound’s properties make it suitable for use in Lac gene detection systems. Specifically, it can be employed in immunoblotting, immunocytochemical, and histological applications .

作用機序

Target of Action

Similar compounds such as 5-bromo-3,4-dihydroxybenzaldehyde have been shown to interact with dermal papilla cells (dpcs) in the context of hair growth .

Mode of Action

For instance, 5-bromo-3,4-dihydroxybenzaldehyde has been shown to activate the Wnt/β-catenin pathway and autophagy pathways, and inhibit the TGF-β pathway in DPCs .

Biochemical Pathways

The compound affects several biochemical pathways. It activates the Wnt/β-catenin and autophagy pathways, both of which are crucial for cell proliferation and survival . Additionally, it inhibits the TGF-β pathway, which is known to promote the transition to the catagen (regression) phase of the hair cycle .

Result of Action

The compound’s action results in the modulation of anagen (growth phase) signaling in DPCs, promoting hair growth . This is achieved by activating Wnt/β-catenin and autophagy pathways and inhibiting the TGF-β pathway .

特性

IUPAC Name |

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN3O2/c16-10-6-7-12-11(8-10)13(15(21)17-12)18-19-14(20)9-4-2-1-3-5-9/h1-8,17,21H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXYNEVNTZSRJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-(benzoylhydrazidyl)-2-oxoindoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5686661.png)

![4-[(5-{1-[3-(ethylthio)propanoyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B5686688.png)

![5-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridin-2(1H)-one](/img/structure/B5686691.png)

![N-(3,5-dimethoxyphenyl)-3-[1-(1H-imidazol-2-ylcarbonyl)piperidin-3-yl]propanamide](/img/structure/B5686692.png)

![2-isopropyl-5-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]pyrimidin-4(3H)-one](/img/structure/B5686695.png)

![N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-4-methylpyrimidin-2-amine](/img/structure/B5686728.png)

![2-[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetamide](/img/structure/B5686735.png)